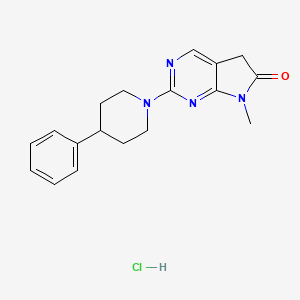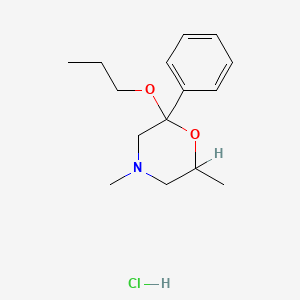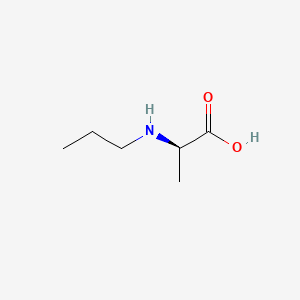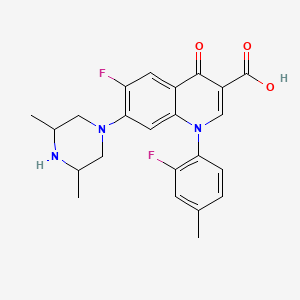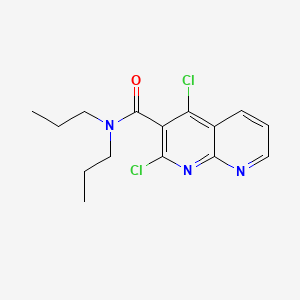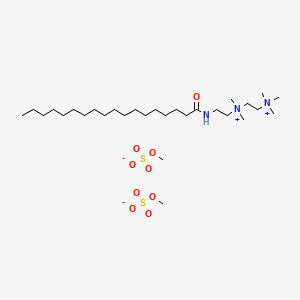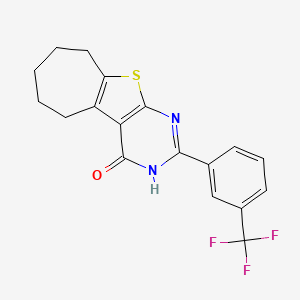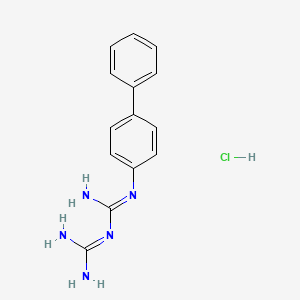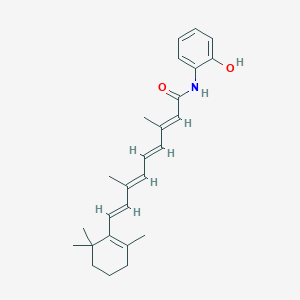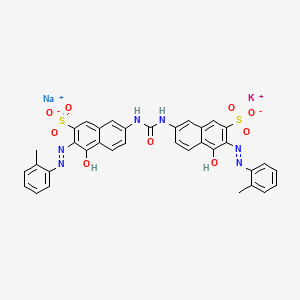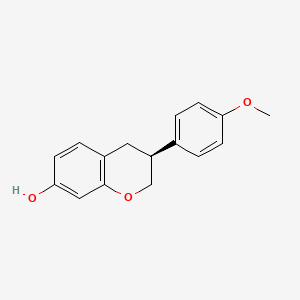
4-O-Methyl equol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Methyl equol is a derivative of equol, a metabolite of the soy isoflavone daidzein. Equol is known for its estrogenic activity, which allows it to bind to estrogen receptors and exert various biological effects. This compound, like equol, is produced by specific intestinal bacteria and has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: 4-O-Methyl equol can be synthesized through the hydrogenation of daidzein over palladium charcoal. This method involves the reduction of daidzein to produce equol, which can then be methylated to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation. Specific strains of bacteria capable of converting daidzein to equol are utilized, followed by chemical methylation to produce this compound. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: 4-O-Methyl equol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acids are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Equol and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a model compound to study the behavior of isoflavones and their derivatives.
Biology: Investigated for its role in modulating estrogen receptor activity and its potential effects on hormone-dependent cancers.
Medicine: Explored for its antioxidant, anti-inflammatory, and neuroprotective properties.
作用机制
4-O-Methyl equol exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors and mimics the action of endogenous estrogens, leading to the modulation of various estrogen-responsive genes and pathways. Additionally, its antioxidant properties help in reducing oxidative stress and inflammation, contributing to its protective effects in various diseases .
相似化合物的比较
Equol: The parent compound of 4-O-Methyl equol, known for its estrogenic activity.
Daidzein: The precursor isoflavone from which equol and this compound are derived.
Genistein: Another soy isoflavone with similar estrogenic and antioxidant properties.
Uniqueness of this compound: this compound is unique due to its specific methylation, which may enhance its stability and bioavailability compared to its parent compound, equol. This modification can potentially lead to improved therapeutic effects and a broader range of applications .
属性
CAS 编号 |
61514-94-1 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
(3S)-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3/t13-/m1/s1 |
InChI 键 |
FPRFNXQLWQOWED-CYBMUJFWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2 |
规范 SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


